N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)benzamide
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Overview
Description
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)benzamide is a complex organic compound that features a piperazine ring substituted with a tert-butoxy group and a hydroxypropyl group
Mechanism of Action
Target of Action
It is known that compounds containing piperazine rings can interact with a wide range of biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .
Mode of Action
The presence of a piperazine ring in the structure suggests that it may interact with its targets through hydrogen bonding and other intermolecular interactions . The compound’s interaction with its targets could lead to changes in the target’s function, which could have downstream effects on cellular processes.
Biochemical Pathways
Compounds containing piperazine rings have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of a piperazine ring in the structure suggests that it may have good water solubility, which could potentially enhance its bioavailability .
Result of Action
Compounds containing piperazine rings have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . These effects suggest that the compound could have a broad range of potential applications in the field of drug discovery.
Action Environment
The presence of a piperazine ring in the structure suggests that it may be easily modifiable, which could allow for the adjustment of its molecular physicochemical properties to optimize its performance in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)benzamide typically involves multiple steps. One common approach is to start with the piperazine ring, which is then functionalized with the tert-butoxy and hydroxypropyl groups. The final step involves the introduction of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield ketones, while reduction of the benzamide moiety can produce primary amines.
Scientific Research Applications
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand the interactions between small molecules and biological targets.
Medicine: It has potential as a lead compound in drug discovery, particularly for its interactions with specific receptors or enzymes.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and benzamide analogs, such as:
- N-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)benzamide
- N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)acetamide
Uniqueness
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tert-butoxy group, hydroxypropyl group, and benzamide moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3/c1-20(2,3)26-16-18(24)15-23-13-11-22(12-14-23)10-9-21-19(25)17-7-5-4-6-8-17/h4-8,18,24H,9-16H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGFAFDZKWIWRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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